2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:
Starting Materials: 5-chlorothiophene-2-carboxylic acid and N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Thiophene derivatives, including 2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Industry: Used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-carboxaldehyde
- 5-chloro-2-thiophenecarboxylic acid
- 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids
Uniqueness
2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structure, which combines the thiophene ring with a benzo[b]thiophene moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-8-4-2-3-5-9(8)22-15(12)18-13(19)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOARYVFPXQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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